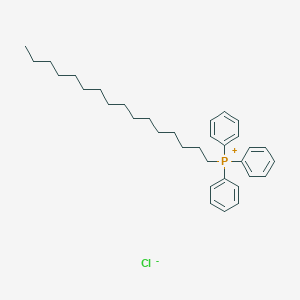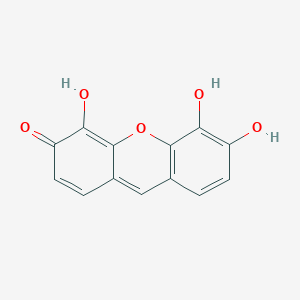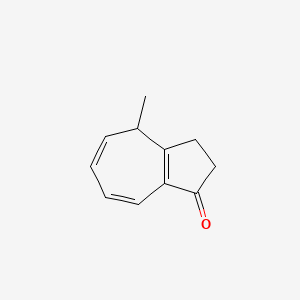![molecular formula C13H18SSn B14347397 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane CAS No. 91312-30-0](/img/structure/B14347397.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane typically involves the reaction of a stannane precursor with a suitable butadiene derivative. One common method involves the use of trimethyltin chloride and a phenylsulfanyl-substituted butadiene under specific reaction conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the butadiene moiety .
Applications De Recherche Scientifique
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane involves its interaction with molecular targets through its tin and phenylsulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane: Similar structure but with a silicon atom instead of tin.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: Another related compound with a different substitution pattern on the butadiene moiety.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where the reactivity and properties of tin are advantageous .
Propriétés
Numéro CAS |
91312-30-0 |
|---|---|
Formule moléculaire |
C13H18SSn |
Poids moléculaire |
325.06 g/mol |
Nom IUPAC |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C10H9S.3CH3.Sn/c1-3-9(2)11-10-7-5-4-6-8-10;;;;/h4-8H,1-2H2;3*1H3; |
Clé InChI |
POMQBQRSUMYCBE-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


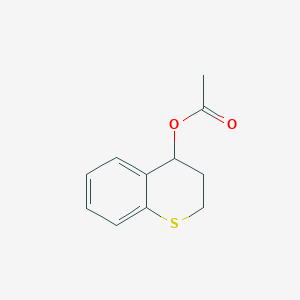
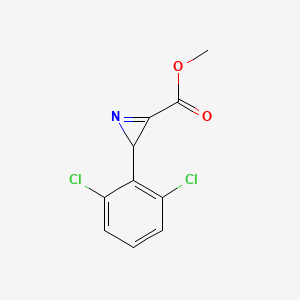
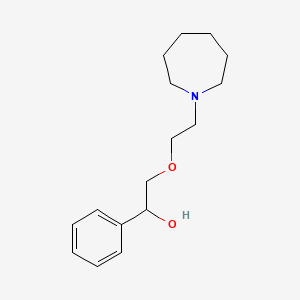

![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

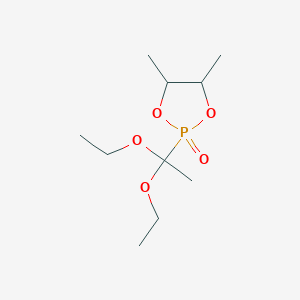
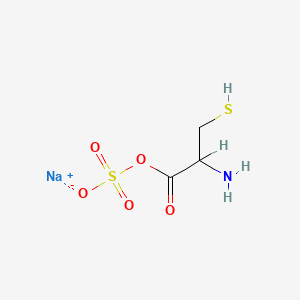
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
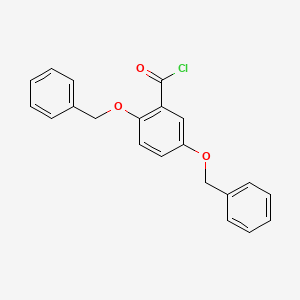
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
